3-Chloro-1-pyridin-4-ylmethyl-1H-indazole
CAS No.: 885272-01-5
Cat. No.: VC2831456
Molecular Formula: C13H10ClN3
Molecular Weight: 243.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 885272-01-5 |
|---|---|
| Molecular Formula | C13H10ClN3 |
| Molecular Weight | 243.69 g/mol |
| IUPAC Name | 3-chloro-1-(pyridin-4-ylmethyl)indazole |
| Standard InChI | InChI=1S/C13H10ClN3/c14-13-11-3-1-2-4-12(11)17(16-13)9-10-5-7-15-8-6-10/h1-8H,9H2 |
| Standard InChI Key | LMDFXEYYHGRFIK-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=NN2CC3=CC=NC=C3)Cl |
| Canonical SMILES | C1=CC=C2C(=C1)C(=NN2CC3=CC=NC=C3)Cl |
Introduction
3-Chloro-1-pyridin-4-ylmethyl-1H-indazole is a heterocyclic organic compound belonging to the indazole family. It features a chloro substituent at the 3-position of the indazole ring and a pyridinylmethyl group at the 1-position, contributing to its unique reactivity and interaction with biological systems. The molecular formula for this compound is C13H11ClN3, and its hydrochloride form is commonly used in laboratory settings for research purposes .
Synthesis Steps:
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Starting Materials: The synthesis often begins with appropriate precursors that can be transformed into the indazole ring system.
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Ring Formation: The indazole ring is formed through a series of reactions that may involve cyclization steps.
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Substitution Reactions: Chlorination and pyridinylmethyl substitution are achieved through specific reagents and conditions.
Applications and Biological Activities
3-Chloro-1-pyridin-4-ylmethyl-1H-indazole has diverse applications in scientific research, particularly in medicinal chemistry. Its unique structural features make it valuable for studying interactions with biological systems, potentially leading to the development of new drugs. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects.
Potential Biological Activities:
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Anticancer: Indazole derivatives have shown potential anticancer properties through interactions with cellular targets.
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Antimicrobial: The indazole scaffold is known for its antimicrobial activities.
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Neurological Effects: Some indazole derivatives have been explored for neurological applications.
Safety and Handling
Safety data sheets for 3-Chloro-1-pyridin-4-ylmethyl-1H-indazole provide comprehensive information regarding handling, storage, and disposal requirements. The compound should be handled with caution due to potential hazards associated with chlorinated compounds.
Research Findings and Future Directions
Research on 3-Chloro-1-pyridin-4-ylmethyl-1H-indazole is ongoing, focusing on its interactions with biological systems and potential applications in drug discovery. The compound's ability to modulate enzyme activity or receptor interactions makes it a promising candidate for further study.
Data Table: Potential Applications
| Application | Description |
|---|---|
| Medicinal Chemistry | Potential for drug development due to biological interactions |
| Anticancer Research | Indazole derivatives show promise in anticancer studies |
| Antimicrobial Research | Indazole scaffold known for antimicrobial properties |
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